N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-3-2-4-14(7-12)18(26)22-19-23-24-20(30-19)29-10-17(25)21-9-13-5-6-15-16(8-13)28-11-27-15/h2-8H,9-11H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTYOAVHESTQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7.
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Biochemical Pathways
It is known that apoptosis and cell cycle arrest, which are induced by similar compounds, involve a variety of biochemical pathways including those related to cell growth, proliferation, and survival.
Result of Action
The result of the compound’s action is the inhibition of cell growth, as evidenced by the decrease in IC50 values generally below 5 μM against the three human cancer cells lines. This suggests that the compound has potent antitumor activities.
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Thiadiazole ring : Often associated with diverse pharmacological effects.
- Methylbenzamide group : Contributes to the compound's lipophilicity and potential receptor interactions.
The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The process may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution.
- Coupling reactions to attach the methylbenzamide group.
Anticancer Activity
Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance:
- A study on similar thiourea derivatives showed notable cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values indicating strong antitumor activity .
The mechanisms underlying these anticancer effects include:
- EGFR Inhibition : Compounds like this may inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways, influencing proteins such as Bax and Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For instance:
- Compounds exhibiting structural similarities have been reported to inhibit Mur ligases involved in bacterial cell wall synthesis . This suggests a potential application in treating bacterial infections.
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of a related compound on multiple cancer cell lines using the SRB assay. The results indicated that several derivatives exhibited superior efficacy compared to established chemotherapeutics like doxorubicin .
- Mechanism Exploration : Investigations into the molecular docking of these compounds revealed their binding affinities to various targets involved in cancer progression and microbial resistance, providing insights into their mechanisms of action .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. Research has shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- LN229 (glioblastoma)
In vitro assays have demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells. For instance, a study highlighted that certain derivatives induced DNA damage in glioblastoma cells, suggesting potential as a therapeutic agent against resistant cancer forms .
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Similar compounds have been reported to disrupt microbial cell membranes or inhibit essential enzymes. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression and inflammation, paving the way for therapeutic applications .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of various thiadiazole derivatives revealed that compounds similar to N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide exhibited significant inhibition of cell growth in MCF7 breast cancer cells. The use of the Sulforhodamine B assay demonstrated a dose-dependent response, with some derivatives showing over 70% inhibition at higher concentrations .
Case Study 2: Antimicrobial Activity
Another research effort investigated the antimicrobial properties of related compounds against various pathogens. The results indicated that certain derivatives displayed notable activity against both bacterial and fungal strains. The mechanism was thought to involve disruption of microbial membranes and inhibition of vital metabolic pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives
Notes:
- Higher melting points (e.g., 290°C for 8a) correlate with extended aromatic systems and crystalline packing, whereas trichloroethyl derivatives (4.1) exhibit thermal stability due to halogenation .
Pharmacological Potential
- 8a–c () : Pyridinyl and nicotinic acid esters may enhance DNA intercalation or kinase inhibition .
- N-(5-(substituted methyleneamino) derivatives (): Demonstrated cytotoxicity in cancer cell lines, attributed to the methyleneamino group’s electrophilic reactivity .
- Oxadiazole-thiadiazole hybrids () : Show anticancer activity via dual heterocyclic pharmacophores .
Critical Analysis of Data Gaps and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
